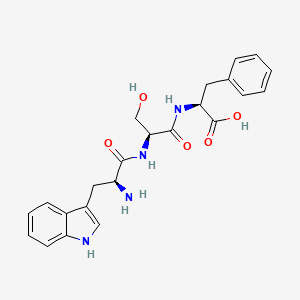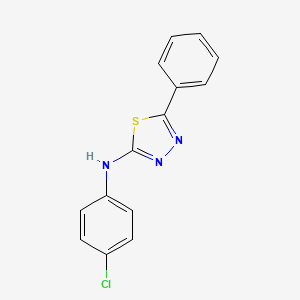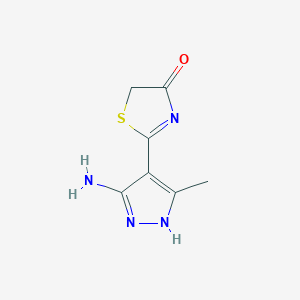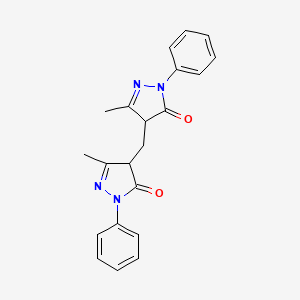
4,4'-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) is an organic compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes two pyrazolone rings connected by a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) typically involves the condensation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with formaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazolone compounds.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazolone rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolones and their derivatives, which can have different physical and chemical properties depending on the nature of the substituents.
Applications De Recherche Scientifique
4,4’-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and analgesic properties.
Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is investigated for its interactions with biological molecules and its potential effects on cellular processes.
Industrial Applications: It is used as an intermediate in the synthesis of other chemical compounds and materials.
Mécanisme D'action
The mechanism of action of 4,4’-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its anti-inflammatory properties may be attributed to its ability to inhibit the activity of cyclooxygenase enzymes, which play a key role in the inflammatory response.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one: A precursor to 4,4’-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) with similar structural features.
4,4’-Methylenebis(1-phenyl-1H-pyrazol-5(4H)-one): A related compound with a similar methylene bridge but without the methyl groups on the pyrazolone rings.
Uniqueness
4,4’-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) is unique due to the presence of both methyl and phenyl groups on the pyrazolone rings, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
7149-40-8 |
|---|---|
Formule moléculaire |
C21H20N4O2 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C21H20N4O2/c1-14-18(20(26)24(22-14)16-9-5-3-6-10-16)13-19-15(2)23-25(21(19)27)17-11-7-4-8-12-17/h3-12,18-19H,13H2,1-2H3 |
Clé InChI |
GSGQPWUAVWEUIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1CC2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


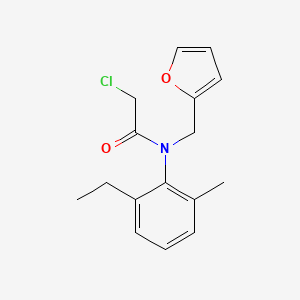
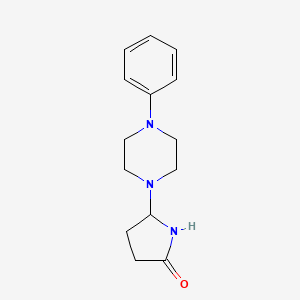
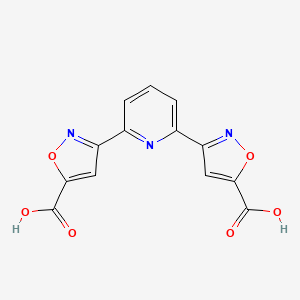
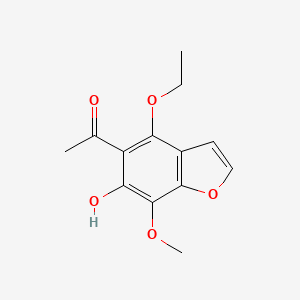
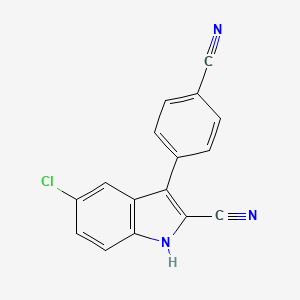
![2-Chloro-N-{[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B12898620.png)
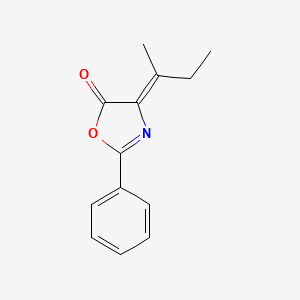
![4-[(2,6-Dichlorophenyl)methyl]-6,7-dimethoxyisoquinoline;methanesulfonic acid](/img/structure/B12898627.png)
